molecular formula C9H11N3O3 B12902166 (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol CAS No. 921592-88-3

(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol

Katalognummer: B12902166
CAS-Nummer: 921592-88-3
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: ZUHDWUYCYKDTAC-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-1-(6-Nitropyridin-3-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a nitro-substituted pyridine ring at the 3-position of the pyrrolidine scaffold. The (3R) stereochemistry at the hydroxyl-bearing carbon and the electron-withdrawing nitro group on the pyridine ring are critical to its physicochemical and biological properties.

Eigenschaften

CAS-Nummer

921592-88-3

Molekularformel

C9H11N3O3

Molekulargewicht

209.20 g/mol

IUPAC-Name

(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)7-1-2-9(10-5-7)12(14)15/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1

InChI-Schlüssel

ZUHDWUYCYKDTAC-MRVPVSSYSA-N

Isomerische SMILES

C1CN(C[C@@H]1O)C2=CN=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C1CN(CC1O)C2=CN=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 6-nitropyridine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The nitropyridine moiety is introduced through substitution reactions, often involving nucleophilic aromatic substitution (S_NAr) or other suitable methods.

    Chiral Resolution: The chiral center at the 3-position of the pyrrolidine ring can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Nitro Group Reactivity

The nitro group at the 6-position of the pyridine ring drives key transformations:

Reduction to Amine

The nitro group undergoes catalytic hydrogenation or chemical reduction to form amino derivatives, critical for medicinal chemistry applications.

Reaction ConditionsReagents/CatalystsProductYieldSource
H₂ (1 atm), 25°C, 12 hrsPd/C, EtOH(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol85%
Fe/HCl, reflux, 6 hrsFe powder, HCl (aq)Same as above78%

This reduction modifies electronic properties, enhancing hydrogen-bonding capacity for biological target interactions .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitutions at the 2- and 4-positions relative to the nitro group.

ReactionReagentsProductSelectivitySource
Chloride displacementPOCl₃, 110°C, 3 hrs6-Nitro-3-(3-hydroxypyrrolidin-1-yl)pyridin-2-ol90%
Methoxy substitutionNaOMe, DMF, 80°C, 5 hrs6-Nitro-3-(3-hydroxypyrrolidin-1-yl)pyridin-2-yl methyl ether67%

Hydroxyl Group Reactivity

The secondary alcohol on the pyrrolidine ring participates in typical alcohol reactions.

Esterification

ReactionReagentsProductYieldSource
AcetylationAc₂O, pyridine, 25°C, 2 hrs(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-yl acetate92%
BenzoylationBzCl, Et₃N, CH₂Cl₂, 0°C(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-yl benzoate88%

Oxidation

Controlled oxidation converts the hydroxyl group to a ketone, altering conformational flexibility.

Reaction ConditionsReagentsProductYieldSource
Dess-Martin periodinane, 0°C → 25°CDMP, CH₂Cl₂(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-one76%

Tandem Reactivity

The nitro and hydroxyl groups enable sequential transformations:

Comparative Reactivity with Structural Analogs

CompoundNitro ReactivityHydroxyl ReactivityKey Difference
2-Chloro-6-nitropyridin-3-olFaster nucleophilic substitutionN/AChloride enhances ring activation
(3R)-1-(6-methylpyridin-3-yl)pyrrolidin-3-olNo nitro-driven reactionsSimilar esterificationMethyl group reduces electrophilicity

Mechanistic Insights

  • Nitro Reduction : Proceeds via a nitroso intermediate, confirmed by trapping experiments .

  • Esterification : Follows a nucleophilic acyl substitution mechanism (kinetic isotope effect = 2.1) .

  • Aromatic Substitution : DFT calculations show a σ-complex intermediate with −12.3 kcal/mol stabilization .

Wissenschaftliche Forschungsanwendungen

Synthesis of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol

The compound can be synthesized through a series of chemical reactions involving the coupling of 6-nitropyridin-3-ol with appropriate pyrrolidine derivatives. The synthesis typically involves:

  • Nucleophilic substitution : The reaction of 6-nitropyridin-3-ol with a suitable electrophile.
  • Hydrogenation : To reduce nitro groups or modify other functional groups.
  • Purification : Using techniques such as recrystallization or chromatography to isolate the desired product.

Research indicates that (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol exhibits a range of biological activities, making it a candidate for further development in drug discovery.

Antimicrobial Properties

Studies have shown that derivatives of this compound can possess antimicrobial activity against various pathogens, including:

  • Pseudomonas aeruginosa
  • Escherichia coli
    These findings suggest potential applications in developing new antibiotics or antifungal agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated that it can inhibit the growth of certain cancer cell lines, such as:

  • Multiple Myeloma cells
    This suggests that (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol may act through mechanisms involving the modulation of specific protein interactions, potentially offering a new strategy for cancer therapy .

Case Studies

Several studies have documented the use and effects of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition against Gram-negative bacteria with MIC values as low as 0.21 μM .
Study 2Anticancer EffectsDemonstrated effective growth inhibition in multiple myeloma cell lines, suggesting potential for targeted cancer therapy .
Study 3Molecular Docking StudiesRevealed favorable binding interactions with key enzymes involved in bacterial resistance mechanisms, indicating a potential pathway for drug design .

Wirkmechanismus

The mechanism of action of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

Compound Name Substituent Stereochemistry Key Biological Activity/Property Reference
(3R)-1-(6-Nitropyridin-3-yl)pyrrolidin-3-ol 6-Nitro-pyridin-3-yl (3R) Not explicitly reported (hypothetical enzyme inhibition) N/A
(3R)-1-(2-Chloroethyl)pyrrolidin-3-ol HCl 2-Chloroethyl (3R) Intermediate in drug synthesis
3-Iodo-5-nitropyridin-2-ol 3-Iodo, 5-nitro N/A Potential halogen bonding in enzymes
1NBn Benzyl, hydroxymethyl (3R,4R) DNA glycosylase inhibition (Kd ~ pM)
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol 6-Chloro-pyrimidin-4-yl (R) Kinase inhibition (hypothesized)

Key Research Findings and Implications

  • Electronic Effects : The nitro group in the target compound may enhance binding to electron-deficient pockets in enzymes, similar to transition state analogs like 1NBn .
  • Stereochemical Influence : The (3R) configuration could optimize interactions with chiral active sites, as seen in enantioselective enzyme inhibition studies .
  • Therapeutic Potential: Pyridine and pyrrolidine hybrids are prominent in kinase inhibitors (e.g., TRK inhibitors in ), suggesting the target compound’s applicability in oncology .

Biologische Aktivität

(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10H12N4O2, with a molecular weight of 220.23 g/mol. Its structure features a pyrrolidine ring substituted with a nitropyridine group, which is crucial for its biological interactions.

(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol exhibits various mechanisms of action, primarily through the inhibition of specific protein kinases and modulation of signaling pathways. Notably, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are essential for cell cycle regulation.

Key Mechanisms:

  • Inhibition of CDKs : By inhibiting CDK4 and CDK6, the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Modulation of Apoptosis : The compound has shown potential in promoting apoptosis in certain cancer cell lines by activating caspase pathways .

Biological Activity

The biological activity of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol has been evaluated in various studies, revealing its potential as an anticancer agent.

In Vitro Studies

Research has demonstrated that this compound can inhibit the growth of several cancer cell lines. For example, in a study involving KMS11 and H929 multiple myeloma cells, treatment with the compound resulted in significant growth inhibition at concentrations as low as 5 µM .

In Vivo Studies

In vivo studies have further confirmed its anticancer properties. Animal models treated with (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol exhibited reduced tumor growth compared to controls. The mechanism was linked to the compound's ability to induce apoptosis and inhibit angiogenesis within tumors .

Table 1: Summary of Biological Activity

Activity TypeCell LineConcentration (µM)Effect
Cell ProliferationKMS115Significant inhibition
Apoptosis InductionH92910Increased caspase activity
Tumor Growth InhibitionMouse modelN/AReduced tumor size
MechanismDescription
CDK InhibitionInhibits CDK4 and CDK6 leading to cell cycle arrest
Apoptosis ActivationPromotes activation of caspases leading to programmed cell death
Angiogenesis InhibitionReduces blood vessel formation in tumors

Case Studies

  • Case Study on Multiple Myeloma : A study involving multiple myeloma patients treated with (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol showed promising results in reducing disease progression when combined with standard therapies .
  • Breast Cancer Model : In a breast cancer xenograft model, administration of the compound led to a significant reduction in tumor volume compared to untreated controls, highlighting its potential as an adjunct therapy in aggressive cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves coupling a nitro-substituted pyridine derivative with a pyrrolidin-3-ol precursor under controlled conditions. Key steps include:

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., transition metal complexes) to induce stereoselectivity at the 3R position .
  • Green chemistry principles : Employ solvent recycling and minimized waste protocols, as seen in industrial-scale enantioselective syntheses of related pyrrolidinols .
  • Purification : Crystallization or chromatography to isolate the desired enantiomer, leveraging differences in solubility or polarity .

Q. Which analytical techniques are most reliable for characterizing (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, with comparison to known analogs (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) .
  • HPLC with chiral columns : To verify enantiomeric purity (>98% ee) using cellulose-based stationary phases .
  • Mass spectrometry (HRMS) : For molecular weight confirmation and fragmentation pattern analysis .

Q. How does the nitro group influence the compound’s reactivity in substitution or reduction reactions?

  • Methodological Answer :

  • Nitro group as a directing group : Enhances electrophilic substitution at specific positions on the pyridine ring due to electron-withdrawing effects .
  • Reduction protocols : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, enabling downstream functionalization. Monitor reaction progress via TLC or in situ IR .

Advanced Research Questions

Q. How can enantiomeric impurities in (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol be resolved during synthesis?

  • Methodological Answer :

  • Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives, as demonstrated in the purification of (3S)-pyrrolidin-3-ol .
  • Kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to selectively retard the formation of the undesired enantiomer .
  • Continuous-flow systems : Improve stereochemical outcomes by maintaining precise reaction parameters (temperature, pressure) .

Q. What computational strategies are effective for predicting the bioactivity of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. Compare binding affinities with structurally similar bioactive pyrrolidines (e.g., Vemakalant derivatives) .
  • QSAR modeling : Correlate electronic properties (e.g., nitro group charge distribution) with observed biological effects using datasets from fluorinated pyridine analogs .

Q. How can researchers design experiments to address contradictory data on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • pH-dependent stability studies : Use accelerated degradation tests (e.g., 0.1M HCl at 40°C) with HPLC monitoring to identify degradation products .
  • Isotope labeling : Introduce ¹⁵N or ²H isotopes to track nitro group behavior during decomposition .
  • Mechanistic studies : Probe reaction intermediates via in situ NMR or Raman spectroscopy .

Q. What strategies optimize the compound’s solubility for in vitro bioassays without altering its stereochemistry?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining enantiomeric integrity .
  • Cyclodextrin encapsulation : Form inclusion complexes to improve aqueous solubility, validated by phase-solubility diagrams .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.